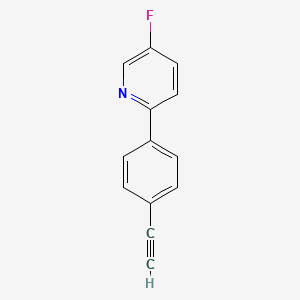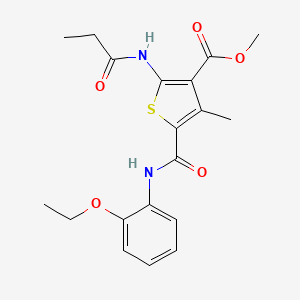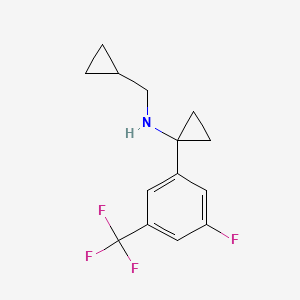
N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine is a complex organic compound characterized by the presence of cyclopropyl, fluorophenyl, and cyclopropanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of the 3-fluoro-5-(trifluoromethyl)phenyl intermediate through electrophilic aromatic substitution reactions.
Cyclopropanation: The next step involves the cyclopropanation of the fluorophenyl intermediate using diazo compounds under catalytic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-1-(3-fluorophenyl)cyclopropanamine
- N-(Cyclopropylmethyl)-1-(3-trifluoromethylphenyl)cyclopropanamine
- N-(Cyclopropylmethyl)-1-(3-chloro-5-(trifluoromethyl)phenyl)cyclopropanamine
Uniqueness
N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H15F4N |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H15F4N/c15-12-6-10(5-11(7-12)14(16,17)18)13(3-4-13)19-8-9-1-2-9/h5-7,9,19H,1-4,8H2 |
Clave InChI |
ZKPGLWUSVUVRFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2(CC2)C3=CC(=CC(=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


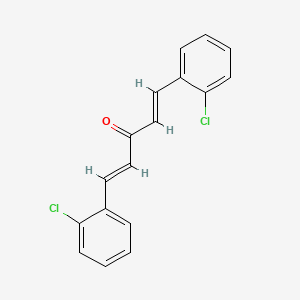
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
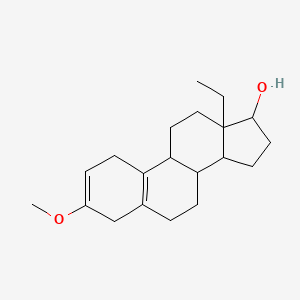

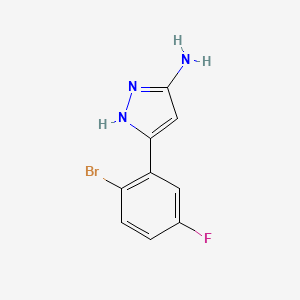
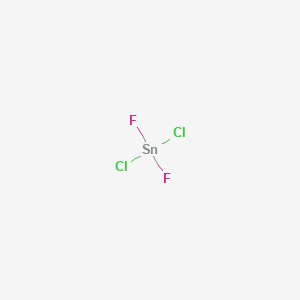
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
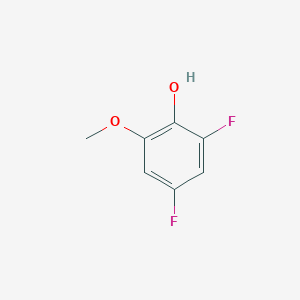
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)


